N-heptylmethanesulfonamide
Description
N-Heptylmethanesulfonamide is a methanesulfonamide derivative characterized by a heptyl group (-C₇H₁₅) attached to the sulfonamide nitrogen. Structurally, it belongs to the class of alkylsulfonamides, where the sulfonyl group (SO₂) is bonded to an amine and an alkyl chain. This compound is hypothesized to exhibit moderate lipophilicity due to the long aliphatic heptyl chain, which may influence its solubility and biological activity.
Properties
Molecular Formula |
C8H19NO2S |
|---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
N-heptylmethanesulfonamide |
InChI |
InChI=1S/C8H19NO2S/c1-3-4-5-6-7-8-9-12(2,10)11/h9H,3-8H2,1-2H3 |
InChI Key |
CJVSMKINEHJIAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The heptyl chain in this compound likely enhances lipophilicity compared to aromatic or smaller alkyl substituents, impacting solubility in polar solvents .
- Hydrogen Bonding : Compounds like N-(4-hydroxyphenyl)benzenesulfonamide exhibit intermolecular hydrogen bonding (N–H⋯O and O–H⋯O), which may stabilize crystal structures .
Physicochemical Properties
- Solubility : N,N-Dimethylmethanesulfonamide (polar substituents) is expected to be water-soluble, whereas this compound may prefer organic solvents due to its alkyl chain .
- Thermal Stability : Aromatic sulfonamides (e.g., N-(3-chloro-4-methylphenyl)methanesulfonamide) often exhibit higher melting points (>150°C) compared to alkyl derivatives due to π-π stacking .
Spectroscopic Data
While specific data for this compound is unavailable, analogs provide insights:
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